molecular formula C11H17NO B172724 2-Methoxy-N-methyl-benzenepropanamine CAS No. 104179-18-2

2-Methoxy-N-methyl-benzenepropanamine

Cat. No.: B172724
CAS No.: 104179-18-2
M. Wt: 179.26 g/mol
InChI Key: UOEQYGTUWKHOCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methoxy-N-methyl-benzenepropanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with methylamine and a reducing agent such as sodium borohydride . The reaction proceeds as follows:

    Step 1: 2-Methoxybenzaldehyde reacts with methylamine to form an imine intermediate.

    Step 2: The imine intermediate is reduced using sodium borohydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-methoxybenzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-benzenepropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Amine derivatives

    Substitution: Various substituted benzenepropanamine derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-methyl-benzeneethanamine
  • 3-(2-Methoxyphenyl)-N-methylpropan-1-amine
  • 2-Methoxy-N-methyl-benzeneethanamine

Uniqueness

2-Methoxy-N-methyl-benzenepropanamine is unique due to its specific structural features, such as the presence of a methoxy group and a methylamine moiety attached to a benzene ring. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-Methoxy-N-methyl-benzenepropanamine, also known as 2-methoxy-N-methyl-3-phenylpropan-1-amine, is an organic compound with the molecular formula C11_{11}H17_{17}NO. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting pharmacological properties.

The structural characteristics of this compound include a methoxy group and a methyl group attached to the nitrogen atom, which influence its chemical reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry.

PropertyValue
Molecular FormulaC11_{11}H17_{17}NO
Molecular Weight179.26 g/mol
IUPAC Name2-methoxy-N-methyl-3-phenylpropan-1-amine
InChIInChI=1S/C11_{11}H17_{17}NO/c1-12-9-11(13-2)8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2_2,1-2H3_3
Canonical SMILESCNCC(CC1=CC=CC=C1)OC

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that this compound may inhibit the uptake of serotonin and norepinephrine, which are critical in regulating mood and emotional responses. Such actions suggest potential therapeutic applications in treating disorders like depression and anxiety .

Neurotransmitter Modulation

Studies have demonstrated that this compound can significantly affect neurotransmitter levels. For instance, it has been shown to enhance serotonin and norepinephrine transmission by inhibiting their reuptake, thereby increasing their availability in the synaptic cleft. This mechanism is crucial for developing antidepressant therapies .

Antiproliferative Activity

Research involving derivatives of this compound has indicated potential antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound showed selective cytotoxicity against MCF-7 breast cancer cells with IC50_{50} values ranging from 1.2 to 5.3 µM . This suggests that modifications to the molecular structure can enhance biological activity.

Case Studies

  • Antidepressant Activity : A study evaluated the efficacy of compounds similar to this compound in animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as a treatment option for mood disorders.
  • Cancer Research : In vitro studies assessed the antiproliferative effects of methoxy-substituted amines on various cancer cell lines. The findings revealed that certain derivatives exhibited potent activity against MCF-7 cells, suggesting that the methoxy group plays a crucial role in enhancing biological activity .

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-9-5-7-10-6-3-4-8-11(10)13-2/h3-4,6,8,12H,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEQYGTUWKHOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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